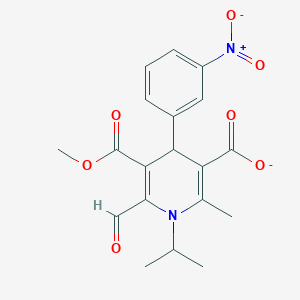
6-formyl-5-methoxycarbonyl-2-methyl-4-(3-nitrophenyl)-1-propan-2-yl-4H-pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nilvadipine is a calcium channel blocker used primarily for the treatment of hypertension and chronic major cerebral artery occlusion. It belongs to the dihydropyridine class of calcium channel blockers and is known for its ability to inhibit the influx of calcium ions into vascular smooth muscle and myocardial cells, leading to vasodilation and reduced blood pressure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nilvadipine involves several key steps:
Cyclization: Isopropyl 3-aminocrotonate, methyl 4,4-dimethoxyacetylacetate, and m-nitrobenzaldehyde are cyclized without a solvent or in an organic solvent to obtain an intermediate compound.
Hydrolysis: The intermediate compound is dissolved in an organic solvent, and acid is added to induce hydrolysis, generating another intermediate compound.
Reaction with Hydroxylamine Hydrochloride: This intermediate is then reacted with hydroxylamine hydrochloride and alkali in an organic solvent, followed by stirring and filtration to obtain a third intermediate compound.
Dehydration: The final step involves dehydrating the third intermediate in an alkaline environment to produce nilvadipine.
Industrial Production Methods
The industrial production of nilvadipine follows similar synthetic routes but is optimized for large-scale production. The process is designed to be simple, cost-effective, and capable of producing high-purity nilvadipine suitable for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions
Nilvadipine undergoes various chemical reactions, including:
Oxidation: Nilvadipine can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the nitro group present in nilvadipine.
Substitution: Substitution reactions can occur at various positions on the dihydropyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products
Scientific Research Applications
Chemistry: Used as a model compound for studying calcium channel blockers and their interactions with other molecules.
Biology: Investigated for its effects on cellular calcium homeostasis and its potential neuroprotective properties.
Medicine: Primarily used for treating hypertension and angina.
Industry: Used in the formulation of pharmaceutical products, including tablets and capsules.
Mechanism of Action
Nilvadipine exerts its effects by inhibiting the influx of extracellular calcium through myocardial and vascular membrane pores. This inhibition occurs by physically blocking the L-type calcium channels, leading to decreased intracellular calcium levels. The reduction in calcium inhibits the contractile processes of smooth muscle cells, causing dilation of the coronary and systemic arteries. This results in increased oxygen delivery to myocardial tissue, decreased total peripheral resistance, decreased systemic blood pressure, and decreased afterload .
Comparison with Similar Compounds
Nilvadipine is similar to other dihydropyridines, including:
- Amlodipine
- Felodipine
- Isradipine
- Nicardipine
Uniqueness
Nilvadipine is unique due to its specific pharmacokinetic properties and its potential neuroprotective effects, which have been investigated in the context of Alzheimer’s disease and traumatic brain injury . Unlike some other calcium channel blockers, nilvadipine has shown promise in reducing amyloid production and increasing cerebral blood flow, highlighting its potential for broader therapeutic applications .
Properties
Molecular Formula |
C19H19N2O7- |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
6-formyl-5-methoxycarbonyl-2-methyl-4-(3-nitrophenyl)-1-propan-2-yl-4H-pyridine-3-carboxylate |
InChI |
InChI=1S/C19H20N2O7/c1-10(2)20-11(3)15(18(23)24)16(17(14(20)9-22)19(25)28-4)12-6-5-7-13(8-12)21(26)27/h5-10,16H,1-4H3,(H,23,24)/p-1 |
InChI Key |
BESDUCFYSPAEFG-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C(C(=C(N1C(C)C)C=O)C(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















